5-(1,3-Dioxolan-2-yl)pentane-1-thiol
Description
Properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)pentane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c11-7-3-1-2-4-8-9-5-6-10-8/h8,11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQKDDILXRQMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol typically involves the reaction of 1,3-dioxolane with a suitable pentane derivative under controlled conditions. One common method involves the use of a thiolating agent to introduce the thiol group at the terminal position of the pentane chain. The reaction conditions often include the use of a base to facilitate the thiolation process and a solvent to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic processes and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)pentane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
5-(1,3-Dioxolan-2-yl)pentane-1-thiol serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various reactions, including:
- Hydrothiolation Reactions: Its thiol group can react with alkenes to form thioether products, expanding the range of accessible compounds .
| Reaction Type | Example Product | Yield (%) |
|---|---|---|
| Hydrothiolation | Thioether from alkenes | 95 - 98 |
| Substitution | Various substituted derivatives | Variable |
Biology
In biological research, this compound is investigated for its interactions with biological macromolecules. The thiol group can form covalent bonds with proteins, potentially altering their function. This property is exploited in:
- Biochemical Pathways: Studying the role of thiols in redox reactions and enzyme functions.
Medicine
5-(1,3-Dioxolan-2-yl)pentane-1-thiol is explored for its therapeutic properties:
- Drug Synthesis: It can act as a precursor in synthesizing pharmaceuticals that target specific biological pathways.
Case Study:
A study demonstrated that derivatives of this compound showed promising activity against certain cancer cell lines, indicating potential for development as anticancer agents .
Industrial Applications
In industrial settings, 5-(1,3-Dioxolan-2-yl)pentane-1-thiol is utilized in producing specialty chemicals and materials. Its reactivity allows it to be incorporated into various formulations:
- Coatings and Polymers: Used as a component in creating durable coatings due to its chemical stability and reactivity.
Comparison with Similar Compounds:
| Compound | Functional Group | Unique Property |
|---|---|---|
| 5-(1,3-Dioxolan-2-yl)pentane-1-thiol | Thiol | Strong covalent bonding capabilities |
| 5-(1,3-Dioxolan-2-yl)pentane-1-ol | Hydroxyl | Less reactive than thiols |
| 5-(1,3-Dioxolan-2-yl)pentane-1-amide | Amine | Different reactivity profile |
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and other biomolecules, potentially altering their function. This reactivity is exploited in both research and industrial applications to modify and study biological systems .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(1,3-Dioxolan-2-yl)pentane-1-thiol with structurally related compounds from the evidence:
*Compound from : 5-(1,2-dithiolan-3-yl)-1-{2-[2-(1-hydroxyethoxy)ethoxy]ethoxy}pentan-1-ol.
Key Observations:
- Thiol vs. Hydroxyl Reactivity: The terminal thiol group in the target compound distinguishes it from alcohol-containing analogs like (5-(1,3-dioxolan-2-yl)furan-2-yl)methanol and 3-methyl-1-pentanol. Thiols exhibit higher nucleophilicity and oxidative sensitivity compared to alcohols, enabling unique reactivity in crosslinking reactions or metal coordination .
- Acetal Stability: The 1,3-dioxolane ring in the target compound and (5-(1,3-dioxolan-2-yl)furan-2-yl)methanol enhances hydrolytic stability, making both compounds suitable for applications requiring resistance to aqueous environments. However, the furan backbone in the latter may confer aromaticity-driven reactivity absent in the aliphatic pentane chain of the target .
- Sulfur-Ring Systems : The dithiolane ring in ’s compound contains two sulfur atoms, which could enable redox activity (e.g., disulfide bond formation) unlike the oxygen-based dioxolane in the target. This difference may influence applications in dynamic chemistry or drug delivery systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(1,3-Dioxolan-2-yl)pentane-1-thiol, and how can reaction yields be optimized?
- Methodology :
- Thiol incorporation : Start with a pentane backbone functionalized with a dioxolane ring. Introduce the thiol (-SH) group via nucleophilic substitution using thiourea or sodium hydrosulfide under anhydrous conditions. For example, replace a halide (e.g., bromide) at the terminal position with a thiol group .
- Protection strategies : Protect the thiol during synthesis (e.g., using trityl or acetyl groups) to prevent oxidation, followed by deprotection with acidic or basic conditions .
- Optimization : Monitor reaction progress via TLC or GC-MS. Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Yield improvements (70–85%) are achievable by controlling temperature (40–60°C) and reagent stoichiometry (1.2–1.5 equiv. of thiolating agent) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 5-(1,3-Dioxolan-2-yl)pentane-1-thiol?
- Analytical workflow :
- NMR : Use - and -NMR to confirm the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and thiol group (δ 1.3–1.7 ppm for -SH, though often broad or absent due to exchange). -NMR in DO can help observe thiol protonation .
- IR : Identify the thiol S-H stretch (~2550 cm) and dioxolane C-O-C vibrations (~1120 cm) .
- X-ray crystallography : For solid-state structure determination, use SHELX programs (e.g., SHELXL for refinement). Grow crystals via slow evaporation in hexane/ethyl acetate. Resolve torsional angles around the dioxolane ring and confirm thiol positioning .
Q. How does the thiol group in 5-(1,3-Dioxolan-2-yl)pentane-1-thiol influence its reactivity in substitution and oxidation reactions?
- Reactivity profile :
- Oxidation : The thiol group oxidizes readily to disulfides (R-S-S-R) using HO or I. Monitor via loss of S-H IR signal or HPLC .
- Nucleophilic substitution : React with alkyl halides or epoxides to form thioethers. For example, under basic conditions (KCO/DMF), the thiol attacks electrophilic carbons .
- Metal coordination : The thiol acts as a ligand for metals (e.g., Au, Hg), enabling applications in catalysis or materials science. Confirm coordination via UV-Vis or XPS .
Advanced Research Questions
Q. What computational methods can predict the regioselectivity of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol in electrophilic reactions?
- Computational strategies :
- DFT calculations : Use Gaussian or ORCA to model electron density maps. Identify nucleophilic sites (e.g., sulfur in thiol vs. oxygen in dioxolane) via Fukui indices.
- Molecular docking : Predict interactions with biological targets (e.g., enzymes). Align the thiol group with catalytic cysteine residues using AutoDock Vina .
- MD simulations : Simulate solvent effects (e.g., in water or DMSO) to assess conformational stability of the dioxolane ring .
Q. How can researchers design assays to evaluate the biological activity of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol, particularly its antimicrobial potential?
- Biological evaluation :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound dilutions in Mueller-Hinton broth and incubate at 37°C for 18–24 hours. Compare growth inhibition to controls .
- Enzyme inhibition : Target cysteine proteases (e.g., papain) via thiol-disulfide exchange. Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to quantify inhibition kinetics .
- Cytotoxicity : Assess against mammalian cell lines (e.g., HEK293) using MTT assays. IC values >100 µM suggest selective antimicrobial action .
Q. How should researchers address contradictions in reported reactivity data for dioxolane-thiol derivatives, such as divergent substitution outcomes?
- Data reconciliation framework :
- Substituent effects : Compare electronic (e.g., EDG/EWG) and steric influences. For example, bulky groups on the dioxolane may hinder thiol accessibility, altering reaction pathways .
- Reaction conditions : Variability in solvent polarity (e.g., DMSO vs. THF) or temperature can shift equilibrium. Replicate disputed experiments under controlled conditions .
- Mechanistic studies : Use isotopic labeling (e.g., ) or in-situ IR to track intermediate formation. For disputed oxidation products, characterize disulfides via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
